molecular formula C41H71F3N18O13 B12309258 H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH

Cat. No.: B12309258
M. Wt: 1081.1 g/mol
InChI Key: YHKVFUUXPSSWNF-UHFFFAOYSA-N
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Description

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH (CAS: 138028-00-9) is a synthetic peptide derived from residues 95–98 of myelin basic protein (MBP). It is widely used as a substrate for mitogen-activated protein kinase (MAPK), specifically p44 MAPK, in enzymatic assays to study kinase activity and signal transduction pathways .

  • Molecular Formula: C₄₁H₇₁F₃N₁₈O₁₃
  • Molecular Weight: 1081.11 g/mol
  • Purity: ≥99%
  • Storage: −20°C (lyophilized powder)
  • Function: Acts as a phosphorylation target for MAPK, facilitating studies on enzyme kinetics and inhibitor screening .

This peptide’s sequence (APRTPGGRR) features a high density of arginine (Arg) and proline (Pro) residues, which contribute to its structural stability and interaction with kinases.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKVFUUXPSSWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71F3N18O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Mechanism of Action

The mechanism of action of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH involves its role as a substrate for specific kinases. When phosphorylated by kinases like p44mpk and MAPK, the peptide undergoes conformational changes that can affect its interaction with other proteins and cellular components. This phosphorylation event is crucial for studying signal transduction pathways and enzyme kinetics .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH and related peptides.

Structural and Functional Comparison Table

Compound Name Sequence/Key Features Molecular Weight (g/mol) Primary Application/Function Source
This compound APRTPGGRR 1081.11 MAPK substrate; kinase activity assays
H-Gly-Pro-Arg-Pro-OH GPRP ~483.5* Inhibits fibrinogen aggregation and fibrin polymerization
Fc-Gly-Pro-Arg(NO₂)-OMe Ferrocene-Gly-Pro-Arg(NO₂)-OMe conjugate ~682.6* Electrochemical studies; Cu(II) interactions
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH GGRSPAMPE 901.00 Research tool (exact function unspecified)
H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH RPRLSHKGPMPF ~1444.6* Intermediate in peptide synthesis
H-Ala-Pro-Gly-OH APG 243.26 Short model peptide for structural studies

*Calculated based on molecular formulas provided in sources.

Key Comparative Analysis

Functional Roles
  • Enzyme Substrates: The target peptide (APRTPGGRR) is a specialized MAPK substrate, whereas Fc-Gly-Pro-Arg(NO₂)-OMe serves as an electrochemical probe for studying metal ion interactions . H-Gly-Pro-Arg-Pro-OH inhibits fibrin polymerization, making it relevant in thrombosis research, unlike the target peptide’s kinase-focused role .
Structural Features
  • Arg/Pro-Rich Motifs: The target peptide and H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH both contain multiple Arg and Pro residues, which enhance stability and binding specificity. However, the latter includes additional residues (e.g., His, Met) that may confer distinct biological interactions . Fc-Gly-Pro-Arg(NO₂)-OMe incorporates a ferrocene moiety and nitro group, enabling redox activity absent in the target peptide .

Research Findings

  • Target Peptide : Demonstrates reversible oxidation-reduction behavior in electrochemical assays, with a peak current ratio (Ipa/Ipc) of 1.13, indicating stable electron transfer .
  • Fc-Gly-Pro-Arg(NO₂)-OMe: Forms a 2:1 complex with Cu(II), validated by cyclic voltammetry, suggesting utility in metal ion sensing .
  • H-Gly-Pro-Arg-Pro-OH : Reduces fibrin polymerization by 70% in vitro, highlighting its efficacy as an antithrombotic agent .

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